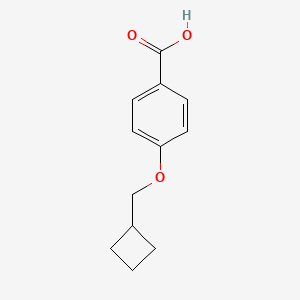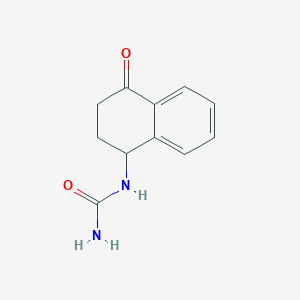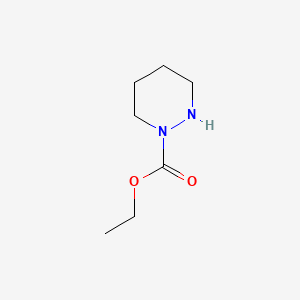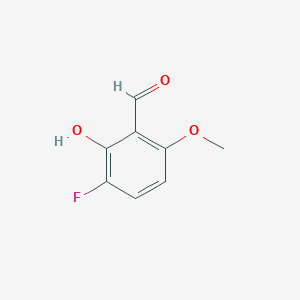
PGPC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PGPC is a phospholipid that is a constituent of oxidatively modified low-density lipoproteins (oxLDLs). It is synthesized from the non-enzymatic oxidation of a major low-density lipoprotein phospholipid, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine . This compound is known for its role in inducing inflammation, proliferation, or apoptosis in cultured vascular smooth muscle cells and macrophages .
Métodos De Preparación
PGPC is synthesized through the non-enzymatic oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine . The synthetic route involves the oxidation of the arachidonoyl group to form the glutaroyl group. This process can be carried out under conditions of oxidative stress, which can be induced by various oxidizing agents
Análisis De Reacciones Químicas
PGPC undergoes several types of chemical reactions, including:
Hydrolysis: It can be hydrolyzed by phospholipase A2 to produce lysophosphatidylcholine and free fatty acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and enzymes like phospholipase A2 . The major products formed from these reactions include lysophosphatidylcholine, free fatty acids, and other oxidized phospholipids .
Aplicaciones Científicas De Investigación
PGPC has several scientific research applications:
Chemistry: It is used as a standard in mass spectrometry analysis of phospholipids and oxidized phospholipids.
Biology: The compound is used to study its effects on plasma membrane nanoplatforms using single-molecule microscopy.
Medicine: It is accumulated in atherosclerotic lesions and is used to study the mechanisms of atherosclerosis.
Mecanismo De Acción
PGPC exerts its effects by acting as an inducer of inflammation, proliferation, or apoptosis in cultured vascular smooth muscle cells and macrophages . It activates peroxisome proliferator-activated receptor alpha (PPARα) in a concentration-dependent manner . The compound also increases the expression of vascular cell adhesion molecule 1 (VCAM1) and E-selectin in human aortic endothelial cells, promoting the binding of monocytes and polymorphonuclear neutrophils . Additionally, it induces apoptosis in vascular smooth muscle cells by activating apoptotic signaling pathways .
Comparación Con Compuestos Similares
PGPC is similar to other oxidized phospholipids, such as:
1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: The precursor to this compound, which undergoes oxidation to form the latter.
1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: A product of phospholipase A2 hydrolysis of phosphatidylcholine, which has different biological activities.
1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine: Another oxidized phospholipid with similar properties and applications.
The uniqueness of this compound lies in its specific role in inducing inflammation, proliferation, or apoptosis in vascular smooth muscle cells and macrophages, as well as its accumulation in atherosclerotic lesions .
Propiedades
Fórmula molecular |
C29H56NO10P |
|---|---|
Peso molecular |
609.7 g/mol |
Nombre IUPAC |
[(2R)-2-(4-carboxybutanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H56NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(33)37-24-26(40-29(34)21-18-19-27(31)32)25-39-41(35,36)38-23-22-30(2,3)4/h26H,5-25H2,1-4H3,(H-,31,32,35,36)/t26-/m1/s1 |
Clave InChI |
CDZVJFRXJAUXPP-AREMUKBSSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















